molecular formula C21H23N3O4 B4412901 Methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate

Cat. No.: B4412901
M. Wt: 381.4 g/mol
InChI Key: LQPWPTITZGWNFX-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate: is a complex organic compound with the molecular formula C14H18N2O3 . It is known for its unique structure, which includes a piperazine ring substituted with an acetyl group and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate typically involves multiple steps. One common method includes the acylation of piperazine with acetic anhydride to form 4-acetylpiperazine. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing new pharmaceuticals targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate involves its interaction with specific molecular targets. The piperazine ring and benzamide moiety allow it to bind to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate
  • Methyl 4-(4-acetylpiperazin-1-yl)-3-(5-bromo-2-chlorobenzene)amido]benzoate
  • 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline

Comparison: Methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15(25)23-10-12-24(13-11-23)19-9-8-17(21(27)28-2)14-18(19)22-20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPWPTITZGWNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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